molecular formula C15H22O3 B3061022 2-(Octyloxy)benzoic acid CAS No. 27830-12-2

2-(Octyloxy)benzoic acid

Cat. No.: B3061022
CAS No.: 27830-12-2
M. Wt: 250.33 g/mol
InChI Key: VSDNNWKISVRDNT-UHFFFAOYSA-N
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Description

2-(Octyloxy)benzoic acid is an organic compound with the molecular formula C15H22O3. It is a derivative of benzoic acid, where an octyloxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Octyloxy)benzoic acid can be synthesized through the etherification of salicylic acid with octanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the octyloxy group on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-(Octyloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-(Octyloxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of liquid crystals and other advanced materials.

Comparison with Similar Compounds

  • 4-n-Octyloxybenzoic acid
  • p-n-Alkyloxybenzoic acids

Comparison: 2-(Octyloxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to similar compounds, it exhibits different reactivity and applications, making it valuable in specific research and industrial contexts.

Properties

IUPAC Name

2-octoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11H,2-6,9,12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDNNWKISVRDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602245
Record name 2-(Octyloxy)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27830-12-2
Record name 2-(Octyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27830-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Octyloxy)benzoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Octyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(octyloxy)benzoic acid
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Synthesis routes and methods

Procedure details

19.20 grams (150 mmol) of 4-hydroxybenzoic acid was added to an aqueous solution of sodium hydroxide (12.00 grams in 120 milliliters of water) and the mixture stirred until all the solid had dissolved. The solution was added in a portionwise manner over a period of about 5 minutes so that the temperature of the reaction mixture did not exceed 85° C. to 480 milliliters of dimethylsulfoxide which had previously been warmed to 80° C. To the resulting solution was added dropwise 28.95 grams (150 mmol) of n-octylbromide over about five to ten minutes. The mixture was then allowed to cool to room temperature over a period of about four hours; then it was poured into 1200 milliliters of ice water. Concentrated hydrochloric acid (30 mL) then was added to precipitate the desired octyloxybenzoic acid. The precipitate was recovered by filtration, washed with water and thereafter recrystallized from isopropanol to obtain octyloxybenzoic acid, m.p. 97°-102° C.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
28.95 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1200 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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